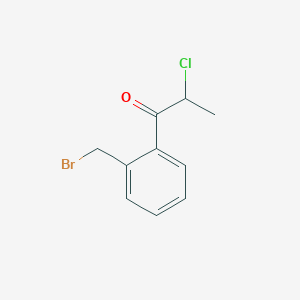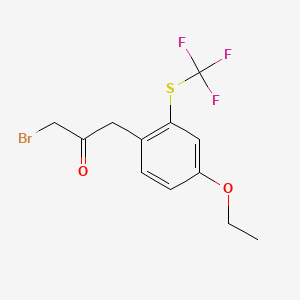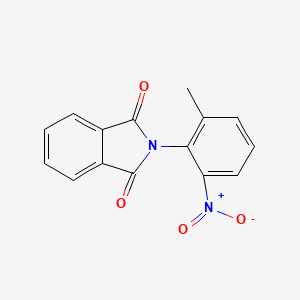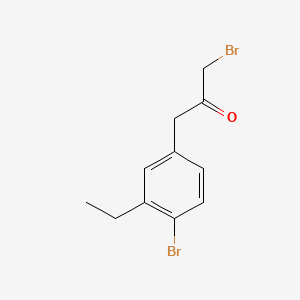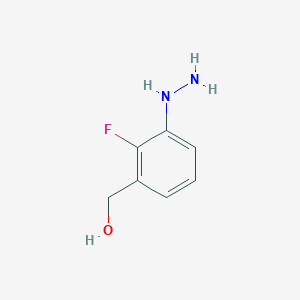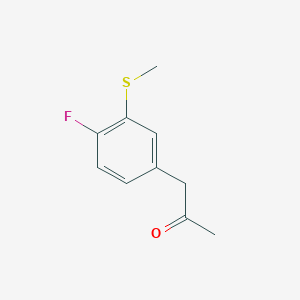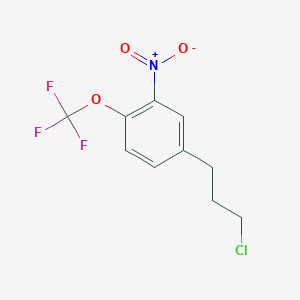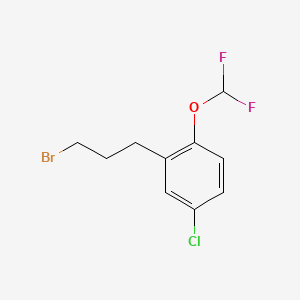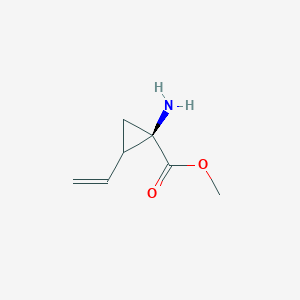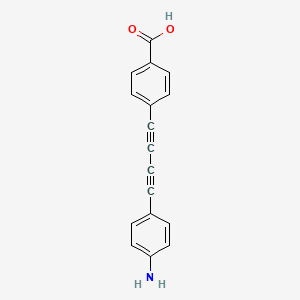
CID 22016226
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used as a chemical intermediate in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE typically involves the reaction of methacryloxypropyltrimethoxysilane with hexamethyldisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.
Polymerization: It can undergo free radical polymerization to form polymers with methacrylate groups.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methacrylic acid derivatives.
Polymerization: Methacrylate-based polymers.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE involves its ability to form strong covalent bonds with various substrates. The methacryloxy group allows for polymerization and cross-linking reactions, while the trimethylsiloxy groups provide hydrophobicity and flexibility. These properties enable the compound to interact with molecular targets and pathways, enhancing the stability and functionality of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane: Similar in structure but with additional hydroxypropoxy groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains trimethoxysilyl groups instead of trimethylsiloxy groups.
Uniqueness
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE is unique due to its combination of methacryloxy and trimethylsiloxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and hydrophobic properties .
Propriétés
Formule moléculaire |
C12H26O4Si3 |
|---|---|
Poids moléculaire |
318.59 g/mol |
InChI |
InChI=1S/C12H26O4Si3/c1-10(2)11(13)14-9-17-12(15-18(3,4)5)16-19(6,7)8/h12H,1,9H2,2-8H3 |
Clé InChI |
FUBNZUWCXNUJRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


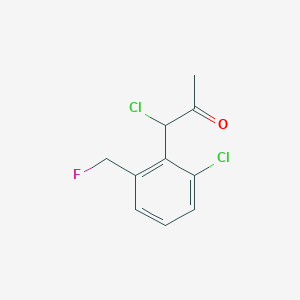
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
